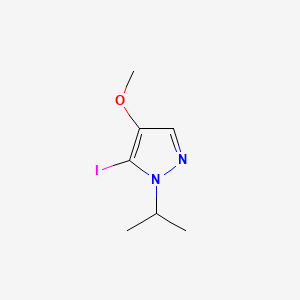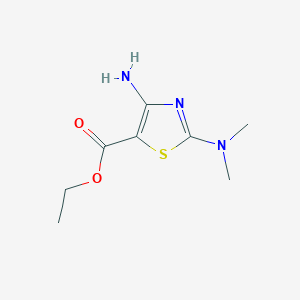
1-(4-Methylpiperazin-1-yl)-2-(methylthio)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylpiperazin-1-yl)-2-(methylthio)ethan-1-one is a chemical compound with a unique structure that includes a piperazine ring substituted with a methyl group and a methylthio group attached to an ethanone backbone
Métodos De Preparación
The synthesis of 1-(4-Methylpiperazin-1-yl)-2-(methylthio)ethan-1-one typically involves the reaction of 4-methylpiperazine with a suitable ethanone derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(4-Methylpiperazin-1-yl)-2-(methylthio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Methylpiperazin-1-yl)-2-(methylthio)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylpiperazin-1-yl)-2-(methylthio)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
1-(4-Methylpiperazin-1-yl)-2-(methylthio)ethan-1-one can be compared with other similar compounds, such as:
1-(4-Methylpiperazin-1-yl)-2-(methylsulfonyl)ethan-1-one: This compound has a sulfonyl group instead of a methylthio group, which may result in different chemical and biological properties.
1-(4-Methylpiperazin-1-yl)-2-(ethylthio)ethan-1-one: The presence of an ethylthio group instead of a methylthio group can affect the compound’s reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C8H16N2OS |
|---|---|
Peso molecular |
188.29 g/mol |
Nombre IUPAC |
1-(4-methylpiperazin-1-yl)-2-methylsulfanylethanone |
InChI |
InChI=1S/C8H16N2OS/c1-9-3-5-10(6-4-9)8(11)7-12-2/h3-7H2,1-2H3 |
Clave InChI |
OVMVAEOYRMVINS-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C(=O)CSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(Piperidin-4-yl)methyl]-2-(trifluoromethyl)pyridinehydrochloride](/img/structure/B13567109.png)




![1-(1,1-Dioxidothietan-3-yl)-5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B13567127.png)



![N-[1-(2-aminoethyl)piperidin-4-yl]methanesulfonamide](/img/structure/B13567163.png)



